

A Comparative Guide to the Isotopic Purity of Losartan-d2 Batches

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Compound of Interest

Compound Name: Losartan-d2

Cat. No.: B12397073

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For researchers and drug development professionals utilizing deuterated standards, ensuring the isotopic purity of these compounds is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of different hypothetical batches of **Losartan-d2**, a deuterated analog of the angiotensin II receptor antagonist Losartan.^{[1][2][3]} **Losartan-d2** is commonly employed as an internal standard in pharmacokinetic and metabolic studies.^{[4][5][6]} This document outlines the experimental protocol for assessing isotopic purity and presents comparative data to aid in the selection of high-quality reagents.

Comparative Analysis of Losartan-d2 Batches

The isotopic purity of three distinct, hypothetical batches of **Losartan-d2** was assessed to provide a clear comparison of their quality. The key parameters evaluated include isotopic purity, chemical purity, and deuterium incorporation. The results are summarized in the table below.

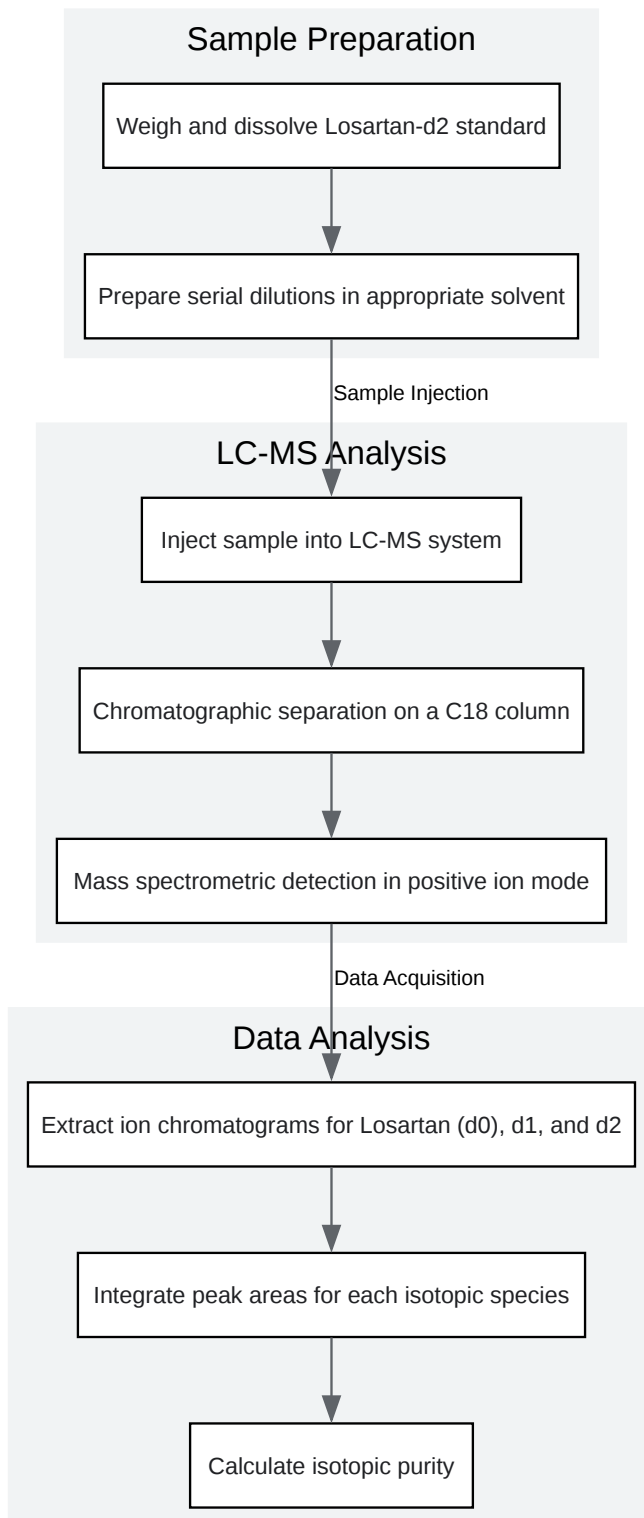
Parameter	Batch A	Batch B	Batch C
Isotopic Purity (%)	99.5	98.2	99.8
Chemical Purity (%)	99.9	99.5	99.9
Deuterium Incorporation (Average number of Deuterium atoms)	2.0	1.9	2.0
Undeuterated Losartan (d0) (%)	0.3	1.5	0.1
Partially Deuterated (d1) (%)	0.2	0.3	0.1
Other Impurities (%)	<0.1	0.5	<0.1

Caption: Comparative data of three hypothetical **Losartan-d2** batches.

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the experimental workflow for determining the isotopic purity of **Losartan-d2** batches using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for Losartan-d2 Isotopic Purity Assessment

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